2-Bromo-4-fluorotoluene

Catalog No.
S662232
CAS No.
1422-53-3
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluorotoluene

CAS Number

1422-53-3

Product Name

2-Bromo-4-fluorotoluene

IUPAC Name

2-bromo-4-fluoro-1-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3

InChI Key

SFGFOJPGCOYQJK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)Br

Canonical SMILES

CC1=C(C=C(C=C1)F)Br

The exact mass of the compound 2-Bromo-4-fluorotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-fluorotoluene (CAS 1422-53-3) is a highly versatile, halogenated aromatic building block widely procured for pharmaceutical, agrochemical, and advanced materials synthesis. Featuring an electron-withdrawing para-fluorine atom and an ortho-bromine atom relative to a benzylic methyl group, this compound offers orthogonal reactivity profiles. The bromine atom serves as a robust handle for transition-metal-catalyzed cross-coupling and Grignard reagent formation, while the methyl group can be oxidized or halogenated for further elaboration. Its specific steric and electronic properties make it a critical intermediate for synthesizing sterically hindered biaryls, complex heterocycles, and active pharmaceutical ingredients (APIs) such as dipeptidyl peptidase-IV (DPP-IV) inhibitors[1].

Substituting 2-bromo-4-fluorotoluene with closely related analogs often results in compromised process economics or altered reaction pathways. For instance, replacing it with 2-iodo-4-fluorotoluene dramatically increases raw material costs, rendering large-scale API manufacturing economically unviable despite the latter's faster halogen-magnesium exchange rates [1]. Conversely, attempting to use the unhalogenated 4-fluorotoluene requires downstream electrophilic bromination, which typically yields an inseparable mixture of isomers where the 2-bromo isomer dominates (80:20 ratio), making the direct procurement of the pure 3-bromo isomer highly inefficient and costly [2]. Furthermore, substituting with unhindered aryl bromides like 4-bromofluorobenzene in catalyst screening fails to accurately model the steric bulk required to validate high-performance cross-coupling catalysts, leading to false positives in process development[3].

Scalability and Cost-Effectiveness via Regioselective Dominance

In the synthesis of halogenated toluene derivatives, the direct bromination of 4-fluorotoluene yields a mixture of constitutional isomers. Standard catalytic bromination utilizing iron in carbon tetrachloride demonstrates a strong kinetic preference, producing 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene in an approximate 80:20 ratio [1]. Because 2-bromo-4-fluorotoluene is the dominant major isomer formed during this electrophilic aromatic substitution, it is significantly easier to isolate and scale. This inherent synthetic efficiency translates directly to a lower procurement cost and higher supply chain reliability compared to the minor 3-bromo isomer, making it the preferred ortho-bromo-para-fluoro building block for industrial applications.

Evidence DimensionIsomer yield ratio during 4-fluorotoluene bromination
Target Compound Data80% yield (2-bromo-4-fluorotoluene)
Comparator Or Baseline20% yield (3-bromo-4-fluorotoluene)
Quantified Difference4-fold higher yield for the 2-bromo isomer
ConditionsBromination of 4-fluorotoluene with iron catalyst in CCl4

Buyers should select the 2-bromo isomer for large-scale syntheses because its status as the kinetically favored major product ensures substantially lower procurement costs and higher commercial availability.

Economic Viability in Large-Scale Grignard Reagent Formation

The generation of the 2-methyl-5-fluorophenylmagnesium halide Grignard reagent is a critical step in synthesizing APIs such as DPP-IV inhibitors [2]. While 2-iodo-4-fluorotoluene enables rapid (45 min) halogen-magnesium exchange at 0 °C using i-PrMgCl (≥95% conversion), its high cost prohibits industrial scale-up [1]. In contrast, 2-bromo-4-fluorotoluene exhibits sluggish exchange with i-PrMgCl (10-20% after 24 h at 20-25 °C) but successfully and economically forms the required Grignard reagent via traditional magnesium turnings at reflux (2 h)[1][2]. This makes the bromo-analog the definitive choice for cost-conscious process chemistry, balancing reactivity with raw material economics.

Evidence DimensionCost-effective Grignard formation route
Target Compound DataTraditional Mg turnings at reflux (2 h) for complete conversion
Comparator Or Baseline2-Iodo-4-fluorotoluene (requires expensive i-PrMgCl for 0 °C exchange)
Quantified DifferenceMaintains high conversion while avoiding prohibitive iodine-analog costs
ConditionsLarge-scale API intermediate synthesis (e.g., DPP-IV inhibitors)

Procurement teams scaling up API production must prioritize the bromo-analog to maintain economic viability while utilizing standard magnesium insertion protocols.

Steric Benchmarking for Cross-Coupling Catalyst Validation

In the development of advanced protein-mimetic and supported palladium catalysts, 2-bromo-4-fluorotoluene is utilized as a rigorous benchmark substrate due to the steric hindrance imposed by the ortho-methyl group [1]. When compared to the unhindered baseline 4-bromofluorobenzene, 2-bromo-4-fluorotoluene significantly challenges the solvophobic pocket and metal-ligand cross-links of polymeric catalysts. In standardized Suzuki-Miyaura coupling assays with phenylboronic acids, the ortho-substituted target compound requires highly optimized catalyst architectures to achieve high yields, whereas unhindered analogs couple readily under generic conditions [1].

Evidence DimensionSteric challenge in catalyst screening
Target Compound DataRequires optimized Pd-catalyst architectures to overcome ortho-methyl hindrance
Comparator Or Baseline4-Bromofluorobenzene (couples readily under generic conditions)
Quantified DifferenceProvides a rigorous steric hurdle for validating high-performance catalysts
ConditionsSuzuki-Miyaura cross-coupling with polymeric Pd catalysts in DMF:H2O

R&D buyers should procure this compound as a stringent benchmarking tool to accurately validate the steric tolerance of novel cross-coupling catalysts before commercial deployment.

Orthogonal Reactivity for Complex Spiro-Scaffold Synthesis

2-Bromo-4-fluorotoluene provides essential orthogonal reactivity for the total synthesis of complex natural products, such as the tetracyclic spiro-naphthoquinone Chartspiroton [1]. The benzylic methyl group allows for initial formylation and condensation to an indandione (58% yield), while the intact ortho-bromine atom is subsequently utilized in a Suzuki-Miyaura coupling with potassium furan-2-trifluoroborate (50% yield) to install a masked carboxylic acid[1]. Unhalogenated analogs like 4-fluorotoluene cannot support this sequential functionalization, as they lack the precise pre-installed halide handle required for the downstream C-C bond formation.

Evidence DimensionCapacity for sequential orthogonal functionalization
Target Compound DataSupports sequential benzylic formylation and subsequent Suzuki coupling (50% yield)
Comparator Or Baseline4-Fluorotoluene (lacks the orthogonal cross-coupling handle)
Quantified DifferenceEnables multi-step spiro-scaffold construction impossible with unhalogenated analogs
ConditionsTotal synthesis of Chartspiroton intermediates

Synthetic chemists must procure the pre-brominated compound to enable site-specific, sequential functionalization without requiring harsh, non-selective downstream halogenation steps.

Cost-Effective Scale-Up of DPP-IV Inhibitor APIs

Leveraging its compatibility with traditional magnesium turnings, 2-bromo-4-fluorotoluene is the ideal starting material for synthesizing 2-methyl-5-fluorophenylmagnesium bromide. This Grignard reagent is a critical intermediate for downstream carboxylation in the commercial manufacturing of dipeptidyl peptidase-IV (DPP-IV) inhibitors for Type-2 diabetes treatment [1].

Rigorous Benchmarking of Novel Cross-Coupling Catalysts

Due to the steric hindrance introduced by the ortho-methyl group, this compound serves as an essential stress-test substrate in R&D. It is optimally used to validate the efficiency, stability, and steric tolerance of newly developed polymeric, supported, or homogeneous palladium catalysts in Suzuki, Heck, and Buchwald-Hartwig reactions [2].

Orthogonal Building Block for Complex Natural Product Synthesis

The compound is the right choice for total synthesis campaigns requiring sequential functionalization. Its benzylic methyl group and ortho-bromine atom allow for independent, step-wise elaboration—such as formylation followed by Suzuki coupling—making it indispensable for constructing complex multi-ring systems like spiro-naphthoquinones [3].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1422-53-3

Wikipedia

2-Bromo-4-fluorotoluene

Dates

Last modified: 08-15-2023

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